molecular formula C10H12F3N B2756266 5-Isopropyl-2-(trifluoromethyl)aniline CAS No. 60656-78-2

5-Isopropyl-2-(trifluoromethyl)aniline

Cat. No.: B2756266
CAS No.: 60656-78-2
M. Wt: 203.208
InChI Key: LLKPKSNAOBZKJY-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-(trifluoromethyl)aniline typically involves the nitration of isopropylbenzene followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Isopropyl-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects .

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals, where it can inhibit or activate specific enzymes and receptors .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)aniline
  • 4-Isopropyl-2-(trifluoromethyl)aniline
  • 5-Methyl-2-(trifluoromethyl)aniline

Comparison: 5-Isopropyl-2-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-propan-2-yl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKPKSNAOBZKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60656-78-2
Record name 5-(propan-2-yl)-2-(trifluoromethyl)aniline
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